molecular formula C26H24N2O4 B2393793 N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide CAS No. 302939-26-0

N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B2393793
CAS No.: 302939-26-0
M. Wt: 428.488
InChI Key: KSOACLDHYWXXRH-UHFFFAOYSA-N
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Description

N-Benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide (CAS: 302939-26-0) is a heterocyclic compound featuring a central isoxazole ring substituted with two 4-methoxyphenyl groups at positions 3 and 2. Its molecular formula is C₂₆H₂₄N₂O₄ (MW: 428.5 g/mol), with an exact mass of 428.1736 . The compound is commercially available as a biochemical intermediate and is utilized in pharmaceutical research, particularly in the synthesis of fluorochromes and selective COX-1 inhibitors .

Properties

IUPAC Name

N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-30-21-12-8-19(9-13-21)25-23(16-24(29)27-17-18-6-4-3-5-7-18)32-28-26(25)20-10-14-22(31-2)15-11-20/h3-15H,16-17H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOACLDHYWXXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for 1,2-Oxazole Scaffold Construction

Fundamental Approaches to 1,2-Oxazole Formation

The 1,2-oxazole ring represents a critical heterocyclic scaffold found in various natural products and synthetic compounds with biological activities. Several classical methods exist for constructing this five-membered heterocycle, providing the foundation for synthesizing the target compound.

Cycloaddition Reactions

Nitrile oxide cycloaddition represents one of the most efficient approaches for constructing the 1,2-oxazole ring. This method typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For substituted oxazoles like the target compound, the regioselectivity can be controlled by the electronic properties of the alkyne substituents.

Cyclization of β-Functionalized Enones

Preparation Methods for N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide

Retrosynthetic Analysis

The synthesis of this compound can be approached through retrosynthetic analysis, breaking down the molecule into simpler precursors. The key disconnections include:

  • The N-benzyl amide bond, suggesting a late-stage coupling between a carboxylic acid derived from the oxazole and benzylamine
  • The oxazole core, which can be constructed using cycloaddition chemistry
  • The 4-methoxyphenyl substituents, which can be introduced before or after oxazole formation

Multi-Step Synthetic Procedure

Based on the structural complexity and functional group compatibility, a multi-step synthesis is typically employed for preparing the target compound. The general synthetic route involves:

Formation of the 3,4-Bis(4-methoxyphenyl) Alkyne Intermediate

The synthesis begins with the preparation of a suitable alkyne bearing one 4-methoxyphenyl group that will serve as the dipolarophile for the subsequent cycloaddition reaction. This can be achieved using palladium-catalyzed cross-coupling reactions such as Sonogashira coupling between 4-iodoanisole and terminal alkynes.

Nitrile Oxide Cycloaddition

The key step involves the [3+2] cycloaddition reaction between the alkyne intermediate and a nitrile oxide derived from the second 4-methoxyphenyl group. This cycloaddition proceeds with regioselectivity determined by the electronic properties of the alkyne substituents, forming the 3,4-bis(4-methoxyphenyl)-1,2-oxazole core.

Functionalization at C-5 Position

Introduction of the acetamide side chain at the C-5 position of the oxazole ring typically involves:

  • Lithiation of the 5-position of the oxazole using strong bases like n-butyllithium
  • Reaction with an electrophilic carbon source like ethyl bromoacetate
  • Hydrolysis of the ester to give the corresponding carboxylic acid
Amide Coupling with Benzylamine

The final step involves the coupling of the carboxylic acid with benzylamine using standard amide coupling reagents such as EDC/HOBt or HATU. This approach is supported by similar amide coupling reactions documented in the literature.

Optimized One-Pot Approach Using Multicomponent Reactions

Multicomponent reactions (MCRs) represent an efficient alternative for synthesizing complex heterocyclic compounds. Based on documented MCR approaches for similar heterocycles, a one-pot synthesis could potentially be developed.

Reaction Conditions and Optimization

Critical Parameters for Successful Synthesis

Several key parameters affect the yield and purity of the target compound. Table 1 presents the critical reaction conditions for each synthetic step based on optimized procedures for similar compounds.

Table 1: Optimized Reaction Conditions for Key Synthetic Steps

Synthetic Step Reagents Solvent Temperature (°C) Time (h) Atmosphere Expected Yield (%)
Alkyne Formation 4-Iodoanisole, Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI THF/Et₃N 60-70 5-8 N₂ 75-85
Nitrile Oxide Cycloaddition Alkyne, Oxime, NCS CH₂Cl₂ 0 to rt 12-16 N₂ 60-70
C-5 Functionalization n-BuLi, Ethyl bromoacetate THF -78 to rt 3-4 N₂ 65-75
Ester Hydrolysis LiOH or NaOH THF/H₂O rt 2-3 Air 85-95
Amide Coupling Carboxylic acid, Benzylamine, EDC/HOBt, DIPEA CH₂Cl₂ rt 6-8 Air 70-80

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts the efficiency of various steps in the synthesis. For example, the cycloaddition reaction typically performs better in aprotic solvents like dichloromethane or tetrahydrofuran, while the amide coupling can benefit from more polar solvents that facilitate the activation of the carboxylic acid.

Catalyst Selection and Loading

For reactions involving catalysts, such as the formation of the alkyne intermediate or potential catalytic amide couplings, the type and loading of catalyst are crucial parameters. Palladium catalysts like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with appropriate phosphine ligands are commonly employed for cross-coupling reactions, with loadings typically ranging from 2-5 mol%.

Purification and Characterization

Purification Techniques

Efficient purification is critical for obtaining the target compound with high purity. Table 2 summarizes recommended purification methods for the intermediates and final product.

Table 2: Purification Methods for Synthetic Intermediates and Final Product

Compound Preferred Purification Method Mobile Phase/Recrystallization Solvent Expected Purity
Alkyne Intermediate Column Chromatography Hexane/EtOAc (9:1 to 4:1) >95%
Oxazole Core Column Chromatography Hexane/EtOAc (4:1 to 2:1) >95%
Carboxylic Acid Intermediate Recrystallization EtOAc/Hexane >98%
Final Product Column Chromatography followed by Recrystallization CH₂Cl₂/MeOH (95:5) for chromatography; EtOAc/Hexane for recrystallization >99%

Analytical Characterization

Comprehensive characterization of the synthesized compound is essential for confirming its identity and purity. Table 3 presents the expected spectroscopic data for this compound based on its structural features.

Table 3: Expected Spectroscopic Data for this compound

Analytical Method Expected Key Features/Signals
¹H NMR (CDCl₃) δ 3.83-3.85 (s, 6H, 2×OCH₃), 3.90-4.00 (s, 2H, CH₂CO), 4.45-4.55 (d, 2H, CH₂NH), 6.80-7.60 (m, 13H, aromatic), 7.80-8.00 (br s, 1H, NH)
¹³C NMR (CDCl₃) δ 29-30 (CH₂CO), 43-44 (CH₂NH), 55-56 (2×OCH₃), 113-114 (aromatic CH), 120-165 (aromatic C and oxazole C), 168-170 (C=O)
IR (KBr) 3300-3400 (NH), 2900-3000 (CH), 1650-1670 (C=O), 1600-1620 (C=N), 1240-1260 (C-O-C)
MS (ESI) [M+H]⁺ m/z 429, [M+Na]⁺ m/z 451

Challenges and Considerations in Synthesis

Regioselectivity in Oxazole Formation

One of the primary challenges in synthesizing the target compound is controlling the regioselectivity in the formation of the oxazole ring. The desired 3,4-bis(4-methoxyphenyl) substitution pattern requires careful selection of starting materials and reaction conditions to favor the correct regioisomer.

Optimization of Amide Coupling

The amide coupling step can present challenges due to potential side reactions or incomplete conversion. Optimization of the coupling reagents (e.g., EDC/HOBt vs. HATU vs. T3P) and reaction conditions (solvent, temperature, concentration) is often necessary to achieve high yields and purity.

Purification Challenges

The target compound contains multiple aromatic rings and polar functional groups, which can make purification challenging. Careful selection of chromatographic conditions or crystallization solvents is essential for obtaining the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compound 14 : 2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-(4-(3-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-2-oxopropylamino)phenyl)acetamide

  • Structure: Contains two 3,4-bis(4-methoxyphenyl)isoxazol-5-yl groups linked via an acetamide and propylamino bridge.
  • Molecular Weight : 749 g/mol (C₄₄H₃₈N₄O₈) .
  • Synthesis : Prepared via column chromatography (CHCl₃/MeOH, 15:1) with a 45% yield.
  • Key Data : Melting point 178–182°C; IR peaks at 1639 cm⁻¹ (amide C=O); ESI-MS m/z 749 (M - H)+ .

N-(4-Aminobutyl)-2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetamide Hydrochloride

  • Structure: Features a 4-aminobutyl chain instead of a benzyl group.
  • Synthesis : Derived via HCl gas treatment of a tert-butyl carbamate intermediate in CH₂Cl₂ .
  • Key Data : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.35–6.81 ppm and methoxy signals at δ 3.82–3.80 ppm .

Indole-Containing Analogs

N-Benzyl-2-(1-Benzyl-1H-Indol-3-yl)-2-(4-Methoxyphenyl)Acetamide (8b)

  • Structure : Replaces the isoxazole core with an indole ring.
  • Physicochemical Properties : Melting point 177–179°C; IR peaks at 1642 cm⁻¹ (amide C=O) and 1510 cm⁻¹ (C=C aromatic) .
  • Activity: Not explicitly reported, but indole derivatives often exhibit serotonin receptor modulation.

Tetrazole-Based Analogs

N-Benzyl-2-(N-(3,4-Dimethoxyphenethyl)Acetamido)-2-(1-(2,4,4-Trimethylpentan-2-yl)-1H-Tetrazol-5-yl)Acetamide

  • Structure : Substitutes isoxazole with a tetrazole ring, increasing polarity and metabolic stability.
  • Key Feature : Tetrazole’s hydrogen-bonding capacity may enhance solubility compared to the isoxazole parent compound .

Comparative Data Table

Compound Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound Isoxazole 428.5 Benzyl, 4-methoxyphenyls Fluorochrome synthesis
Compound 14 Bis-Isoxazole 749 Dual isoxazole, propylamino bridge COX-1 inhibition
N-(4-Aminobutyl) Derivative Isoxazole 464.9 (HCl salt) 4-Aminobutyl Intermediate for COX-1 probes
Indole Derivative 8b Indole ~430 (estimated) Benzyl, 4-methoxyphenyl Not reported
Tetrazole Analog Tetrazole ~550 (estimated) 3,4-Dimethoxyphenethyl, trimethylpentane Undisclosed, likely drug-like

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The 4-methoxyphenyl groups in the target compound and its analogs are critical for π-π stacking interactions in COX-1 binding . Benzyl and aminobutyl substituents influence lipophilicity and cellular uptake .
  • Synthetic Challenges : The target compound’s synthesis requires HOBt/EDC coupling (e.g., intermediate 1b in fluorochrome synthesis ), whereas indole derivatives employ multicomponent reactions .
  • Biological Relevance : While the target compound is primarily an intermediate, its bis-isoxazole derivative (Compound 14) shows therapeutic promise due to enhanced COX-1 selectivity .

Biological Activity

N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide (CAS No. 302939-26-0) is a synthetic organic compound belonging to the oxazole derivative class. Its unique structure, featuring a benzyl group and two methoxyphenyl groups attached to an oxazole ring, imparts distinct biological activities that are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C26H24N2O4. The oxazole moiety is known to enhance biological activity, making this compound a candidate for various therapeutic applications.

Anticancer Properties

This compound has been studied for its potential anticancer effects. In vitro assays indicate that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and Huh7 (hepatocellular carcinoma), the compound demonstrated IC50 values indicating potent antiproliferative activity. Specifically, concentrations greater than 5 μM significantly suppressed cell viability in Huh7 cells .

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and metastasis. For example, it has been shown to downregulate proteins associated with epithelial-mesenchymal transition (EMT), such as integrin α7 and MMP9, which are critical in cancer metastasis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various microbial strains. This aspect of its biological activity is being explored for potential therapeutic applications in treating infections.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique features and potential advantages:

Compound NameStructureUnique Features
N-(4-benzyl-2-phenyl-1,3-oxazol-5-yl)acetamideStructureDifferent oxazole isomer influencing biological activity.
2-[3,4-bis(4-methoxyphenyl)-1,2-thiazol-5-yl]acetic acidStructureThiazole ring may lead to different reactivity and properties.
3-(benzoyl)benzoic acidStructureLacks oxazole structure but shares aromatic characteristics.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects on Huh7 cells using the CCK-8 assay. Results indicated that treatment with concentrations above 5 μM significantly reduced cell viability after 24 hours .
  • Mechanistic Insights : Research revealed that the compound inhibits migration and invasion of cancer cells through downregulation of integrin α7 and MMP9 expression, highlighting its potential as an anti-metastatic agent .

Q & A

Q. Critical Conditions :

FactorOptimal ConditionImpact
SolventAnhydrous CH₂Cl₂Prevents hydrolysis of intermediates
Temperature0°C during couplingMinimizes racemization
PurificationColumn chromatography (CHCl₃/MeOH 9:1)Ensures >95% purity

Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and how should researchers interpret conflicting data?

Level: Basic
Answer:
Primary Techniques :

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–3.9 ppm), benzyl (δ 4.4–4.6 ppm), and isoxazole protons (δ 6.8–7.4 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement; resolve disorder with PART instructions and restraints for flexible groups .

Q. Resolving Conflicts :

  • Cross-validate NMR with computational predictions (e.g., ChemDraw or ACD/Labs).
  • For crystallography, check Rint values (>0.05 indicates poor data merging) and apply TWIN/BASF commands for twinned crystals .

How can researchers optimize synthetic pathways for scale-up while maintaining purity?

Level: Advanced
Answer:
Strategies :

Catalyst Screening : Replace EDC with cheaper alternatives (e.g., DCC) while monitoring byproduct formation via TLC .

Solvent Optimization : Test greener solvents (e.g., THF/water mixtures) to improve solubility and reduce costs.

Flow Chemistry : Implement continuous flow systems for isoxazole formation to enhance reproducibility .

Q. Scale-Up Challenges :

IssueMitigation
Low yield in amide stepUse 1.5x excess of HOBt to drive reaction completion
Chromatography bottlenecksSwitch to recrystallization (e.g., EtOAc/hexane) for final purification

What in vitro assays are suitable for preliminary biological evaluation, and how should conflicting activity data be analyzed?

Level: Basic
Answer:
Assays :

  • Anticancer : MTT assay (IC50 determination in MCF-7 or HeLa cells).
  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

Q. Data Contradictions :

  • Compare logP (via HPLC) with activity: High hydrophobicity may artificially inflate MIC values due to poor solubility.
  • Validate target engagement using SPR or thermal shift assays to confirm direct binding .

How can analogues be designed to probe structure-activity relationships (SAR) for COX-1 inhibition?

Level: Advanced
Answer:
Design Principles :

Modify Substituents :

  • Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF3) to assess electronic effects on COX-1 binding .
  • Vary benzyl group to explore steric tolerance (e.g., substituted benzyl or phenethyl).

Biophysical Validation :

  • Perform molecular docking (AutoDock Vina) using COX-1 crystal structure (PDB: 1EQG).
  • Synthesize top-ranked analogues and test in COX-1/COX-2 selectivity assays .

Q. SAR Workflow :

In Silico Screening → 2. Synthesis → 3. Enzymatic Assays → 4. MD Simulations (for binding stability).

What experimental approaches resolve discrepancies in metabolic stability data across different studies?

Level: Advanced
Answer:
Methods :

LC-MS/MS Metabolism Studies :

  • Use human liver microsomes (HLM) with NADPH cofactor.
  • Monitor parent compound depletion over 60 min (t1/2 calculation).

Identify Metabolites : Compare fragmentation patterns with synthetic standards.

Q. Troubleshooting :

  • If discrepancies arise (e.g., t1/2 varies >30% between labs), check:
    • Microsome batch variability (use pooled HLMs from 50 donors).
    • Incubation conditions (pH 7.4, 37°C, pre-warmed reagents) .

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